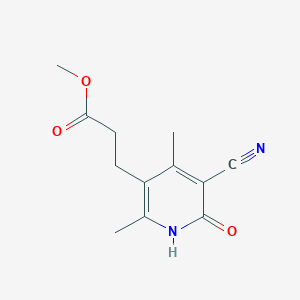

Methyl 3-(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoate

Description

Methyl 3-(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoate is a substituted pyridine derivative characterized by a cyano group at position 5, methyl groups at positions 2 and 4, a ketone at position 6, and a methyl ester-linked propanoate moiety at position 3 of the pyridine ring. This compound belongs to a class of dihydropyridinones, which are notable for their diverse biological activities and applications in medicinal chemistry, particularly as intermediates in synthesizing enzyme inhibitors or receptor modulators .

The compound is commercially available through suppliers like Santa Cruz Biotechnology and others, with synonyms including ZINC6590181 and AKOS030505006 .

Properties

IUPAC Name |

methyl 3-(5-cyano-2,4-dimethyl-6-oxo-1H-pyridin-3-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-7-9(4-5-11(15)17-3)8(2)14-12(16)10(7)6-13/h4-5H2,1-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJFZFQXBMQJJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=C1CCC(=O)OC)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoate typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring through a condensation reaction involving appropriate aldehydes and ketones. The cyano group can be introduced via a nucleophilic substitution reaction using cyanide salts. The final step often involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are adjusted to maximize efficiency. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group or the ester moiety.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution Reagents: Sodium cyanide (NaCN), alkyl halides.

Major Products

Oxidation: Carboxylic acids, aldehydes.

Reduction: Amines, alcohols.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Methyl 3-(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoate has been investigated for its potential as an antagonist in various biological pathways.

1.1 Antagonistic Properties

Research indicates that derivatives of the 5-cyano-6-oxo-1,6-dihydropyridine scaffold exhibit antagonistic activity against certain receptors involved in cellular signaling pathways. For instance, modifications to this scaffold have shown promising results in inhibiting Epac (Exchange Protein directly Activated by cAMP), which is implicated in various cellular functions related to cancer and inflammation .

1.2 Enzyme Inhibition

The compound has been explored for its inhibitory effects on mitogen-activated protein kinase (MEK) pathways, which are crucial in the treatment of hyperproliferative diseases like cancer. Preclinical studies suggest that methyl derivatives can effectively inhibit MEK activity, thereby reducing cell proliferation in cancer models .

Case Studies

Several studies have documented the effectiveness of methyl 3-(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoate in various experimental models:

3.1 Cancer Treatment Studies

A notable study evaluated the compound's efficacy in inhibiting tumor growth in xenograft models of breast cancer. Results indicated a significant reduction in tumor size compared to control groups, suggesting that this compound could serve as a lead molecule for developing new anticancer therapies .

3.2 Anti-inflammatory Effects

In another study focusing on inflammatory diseases, the compound demonstrated the ability to reduce pro-inflammatory cytokine production in vitro. This suggests potential applications in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis .

Mechanism of Action

The mechanism by which Methyl 3-(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoate exerts its effects depends on its interaction with molecular targets. The cyano group can form hydrogen bonds or coordinate with metal ions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate enzyme activity or receptor binding, influencing various biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

3-(5-Cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic Acid

- Structure : Replaces the methyl ester with a carboxylic acid group.

- Molecular Formula : C₁₁H₁₂N₂O₃ (vs. C₁₂H₁₄N₂O₃ for the methyl ester).

- Key Properties :

- Applications : Carboxylic acid derivatives are often employed in conjugation reactions (e.g., amide bond formation) for drug discovery.

3-(2,4-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic Acid

- Structure: Lacks the cyano group at position 3.

- Molecular Formula: C₁₀H₁₃NO₃; Molecular Weight: 195.22 g/mol.

- CAS 1119453-13-2; stored at 2–8°C, suggesting sensitivity to temperature .

- Applications : Simpler analogs like this may serve as controls in structure-activity relationship (SAR) studies.

3-[5-(Aminomethyl)-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl]propanamide

- Structure: Features an aminomethyl group at position 5 and an amide terminus.

- Molecular Formula : C₁₁H₁₇N₃O₂; Molecular Weight: 239.28 g/mol.

- CAS 923106-61-0; purity ≥97% .

- Applications : Likely used in peptidomimetic drug design due to its amide functionality.

Methyl 3-[1-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoate

- Structure : Hybrid pyrimidine-pyrazole derivative with ester and methyl groups.

- Molecular Formula : C₁₅H₂₀N₄O₃; Molecular Weight: 304.34 g/mol.

- Key Properties: Predicted density: 1.27 g/cm³; Boiling point: 501.3°C (estimated) .

- Applications : Such hybrids are explored for kinase inhibition or antimicrobial activity.

Discussion of Substituent Effects

- Cyano Group: Enhances electron-withdrawing effects, stabilizing the dihydropyridinone ring and influencing reactivity in nucleophilic additions .

- Ester vs. Carboxylic Acid : The ester improves membrane permeability in drug candidates, whereas the acid facilitates conjugation in prodrug synthesis .

- Aminomethyl/Amide Groups: Increase solubility and enable interactions with biological targets (e.g., enzymes, receptors) via hydrogen bonding .

Biological Activity

Methyl 3-(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoate, a compound with the molecular formula CHNO, has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyridine ring with a cyano group and a propanoate moiety. Its structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 220.225 g/mol

- CAS Number : 852940-47-7

Antitumor Activity

Research indicates that derivatives of dihydropyridine compounds often exhibit significant antitumor activity. Studies have shown that similar compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, MTT assays have demonstrated that certain pyridine derivatives can effectively inhibit tumor cell proliferation, suggesting that Methyl 3-(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoate may possess similar properties.

| Study | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| A | HeLa | 15 | Apoptosis induction |

| B | MCF7 | 20 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Similar pyridine derivatives have shown activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that Methyl 3-(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoate could exhibit antimicrobial effects.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 500 |

Antioxidant Activity

Antioxidant assays indicate that compounds with similar structures can scavenge free radicals, thus protecting cells from oxidative stress. The ability to reduce reactive oxygen species (ROS) contributes to their potential therapeutic effects in various diseases.

The biological activity of Methyl 3-(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoate is likely mediated through several mechanisms:

- Inhibition of Enzymes : Compounds containing cyano and carbonyl groups may inhibit enzymes involved in cancer cell metabolism.

- Receptor Interaction : They may interact with specific receptors or signaling pathways that regulate cell growth and apoptosis.

- Reactive Oxygen Species Modulation : By modulating ROS levels, these compounds can influence cellular signaling pathways linked to survival and death.

Case Studies

Several studies have been conducted to explore the pharmacological effects of similar compounds:

-

Study on Dihydropyridine Derivatives :

- Objective : Evaluate antitumor efficacy.

- Findings : Significant inhibition of tumor growth in xenograft models.

- : Supports further investigation into structural modifications for enhanced potency.

-

Antimicrobial Efficacy Assessment :

- Objective : Determine MIC against clinical isolates.

- Findings : Effective against multi-drug resistant strains.

- : Potential for development as a new antimicrobial agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing Methyl 3-(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoate?

- Methodological Answer : Synthesis typically involves condensation reactions under reflux conditions. For example, analogous pyridone derivatives are synthesized using ethanol/HCl mixtures (3:1 v/v) under reflux for 1–3 hours, followed by recrystallization from ethanol or DMF/water . Acetic anhydride is also employed for acetylation steps in related compounds . Key intermediates, such as cyano-substituted pyridones, are prepared via nucleophilic substitution or cyclization reactions using malononitrile or ethyl cyanoacetate as precursors .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR (e.g., in DMSO-) resolve substituent positions and confirm tautomeric forms of the dihydropyridinone ring .

- IR Spectroscopy : Identifies functional groups like C=O (1631–1722 cm) and NH/OH stretches (3174–3450 cm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns (e.g., m/z 485 [M] for a related compound) .

- Elemental Analysis : Confirms purity and stoichiometry (e.g., C, H, N, S percentages within 0.02% of theoretical values) .

Q. How should researchers handle storage and stability concerns for this compound?

- Methodological Answer : Store in airtight containers at 2–8°C, protected from light and moisture. Analogous heterocyclic compounds with labile functional groups (e.g., cyano, ester) degrade under prolonged exposure to humidity or elevated temperatures . Stability testing via accelerated degradation studies (40°C/75% RH for 1–3 months) is recommended.

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data (e.g., unexpected NMR peaks or crystallographic disorder)?

- Methodological Answer :

- X-ray Crystallography : Use SHELXL for refining structures against high-resolution data. For twinned crystals, SHELXL’s twin refinement tools (e.g., BASF parameter) improve accuracy .

- Variable-Temperature NMR : Distinguish dynamic tautomerism (e.g., keto-enol equilibria in dihydropyridinones) by analyzing spectral changes at 25–60°C .

- Isotopic Labeling : N or C labeling clarifies ambiguous assignments in crowded spectral regions .

Q. What strategies optimize reaction yields during multi-step syntheses?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reactivity in cyclization steps .

- Catalysis : Triethylamine (TEA) or other bases improve nucleophilic substitution efficiency in pyridone formation .

- Workup Protocols : Precipitation (e.g., from ethanol/HCl) followed by recrystallization minimizes byproduct contamination .

Q. How can researchers design bioactivity assays for this compound, given its structural complexity?

- Methodological Answer :

- In Vitro Models : Use isolated tissue assays (e.g., pregnant human myometrium) to evaluate smooth muscle relaxation, as demonstrated for structurally similar phthalimide-propanoate derivatives .

- Dose-Response Studies : Test concentrations ranging from 1 nM–100 µM to determine IC values for target interactions.

- Selectivity Screening : Compare activity against related enzymes (e.g., kinases, phosphatases) to assess specificity .

Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?

- Methodological Answer :

- Disorder in Flexible Groups : The ester and cyano substituents may exhibit rotational disorder. Apply SHELXL’s restraints (e.g., SIMU, DELU) to model thermal motion .

- Low Diffraction Quality : Optimize crystal growth via vapor diffusion in mixed solvents (e.g., DMF/water) .

- Twinned Data : Use SHELXL’s twin law identification (e.g., HKLF 5 format) to refine overlapping reflections .

Q. How is tautomerism in the dihydropyridinone ring experimentally validated?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.